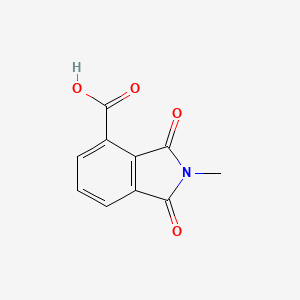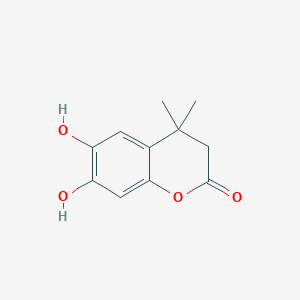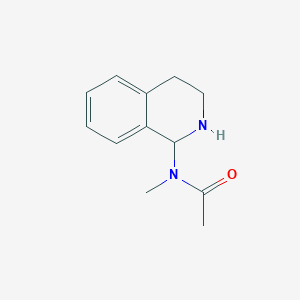![molecular formula C12H16N2O B11894495 N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide CAS No. 79426-44-1](/img/structure/B11894495.png)
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Indolin-3-yl)ethyl)acetamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a benzene ring fused to a pyrrole ring, and an acetamide group attached to the ethyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Indolin-3-yl)ethyl)acetamide typically involves the acylation of 2- or 3-aminoindole. One common method is the reaction of indole derivatives with acetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for N-(2-(Indolin-3-yl)ethyl)acetamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Indolin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(Indolin-3-yl)ethyl)acetamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(Indolin-3-yl)ethyl)acetamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The exact pathways and targets depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
N-(2-(Indolin-3-yl)ethyl)acetamide is unique due to its specific structure, which combines the indole moiety with an acetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
79426-44-1 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H16N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,10,14H,6-8H2,1H3,(H,13,15) |
InChI-Schlüssel |
LGWUGAXPKZWKCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1CNC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


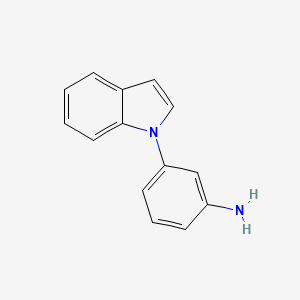


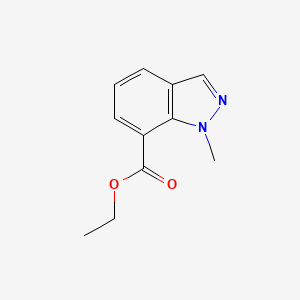
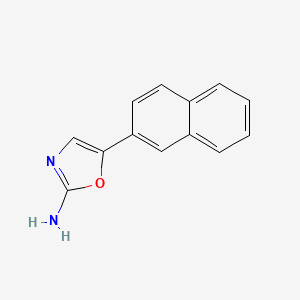
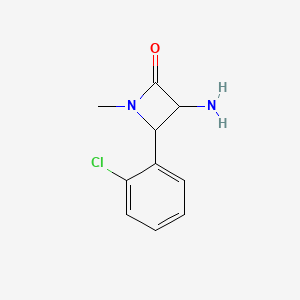
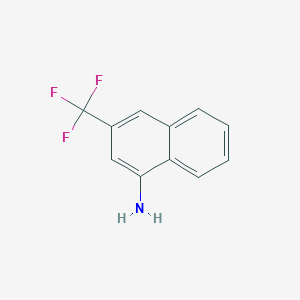
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)

![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)

